![molecular formula C21H32N2O4S B2961507 N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-7-基)环己烷磺酰胺 CAS No. 921915-44-8](/img/structure/B2961507.png)
N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-7-基)环己烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C21H32N2O4S and its molecular weight is 408.56. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物和固体脂质纳米颗粒
Campos 等人 (2015) 关于用于持续释放 Carbendazim 和 Tebuconazole 的聚合物和固体脂质纳米颗粒的研究突出了纳米颗粒作为生物活性化合物载体系统的作用。此类载体系统可以改变释放曲线、降低环境毒性并增强部位特异性递送,如果存在类似的递送挑战或目标,这可能与所讨论的化合物相关 (Campos 等,2015)。
四氢三唑并吖啶的合成
Khaligh (2017) 关于使用微波辐射和布朗斯台德酸性离子液体合成四氢三唑并吖啶的工作展示了一种生产芳香杂环的有效方法。该方法的效率和重复使用催化剂的能力可能与合成或修饰诸如“N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-7-基)环己烷磺酰胺”的化合物相关 (Khaligh,2017)。
环加成反应
Xu 等人 (2018) 描述了炔酰胺与苯并[d]异恶唑的金催化环加成反应,提供了一种获得多取代 2H-苯并[e][1,3]恶嗪或苯并[f][1,4]恶杂环庚的方法。这种化学选择性途径可能为创建目标化合物的衍生物提供一条途径,这些衍生物具有增强生物活性或溶解度的潜力 (Xu 等,2018)。
抗菌和抗炎剂
Kendre 等人 (2015) 合成了一系列具有抗菌和抗炎活性的新化合物,包括苯并恶杂环庚之类的结构。这展示了“N-(5-异丁基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶杂环庚-7-基)环己烷磺酰胺”的潜在应用领域,如果它具有相似的化学性质或可以纳入此类框架中 (Kendre 等,2015)。
属性
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4S/c1-15(2)13-23-18-12-16(22-28(25,26)17-8-6-5-7-9-17)10-11-19(18)27-14-21(3,4)20(23)24/h10-12,15,17,22H,5-9,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBKPSMWVVDQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。